tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate

Description

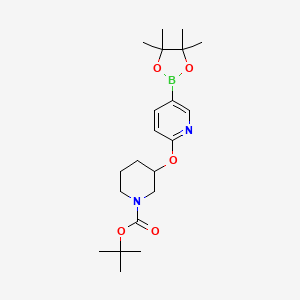

The compound tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate (hereafter referred to as the target compound) is a boronate ester-functionalized heterocyclic molecule. Its structure comprises:

- A piperidine ring protected by a tert-butyloxycarbonyl (Boc) group at the 1-position.

- A pyridine ring substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) and at the 2-position with an ether linkage to the piperidine ring.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s role in forming carbon-carbon bonds. Its design balances steric protection (via Boc and pinacol groups) with reactivity, making it suitable for pharmaceutical intermediates and materials science applications .

Properties

IUPAC Name |

tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-8-9-16(14-24)26-17-11-10-15(13-23-17)22-28-20(4,5)21(6,7)29-22/h10-11,13,16H,8-9,12,14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVNKOOKQUZNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCCN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Ether Formation Followed by Borylation

This approach prioritizes constructing the pyridine-piperidine ether linkage before introducing the boronate ester.

Piperidine Subunit Preparation

The piperidine nitrogen is protected with a Boc group to prevent undesired side reactions. For example, tert-butyl piperidine-1-carboxylate-3-ol is synthesized via Boc protection of 3-hydroxypiperidine, a process demonstrated in analogous systems.

Ether Bond Formation via Mitsunobu Reaction

The hydroxyl group on the piperidine reacts with 5-bromo-2-hydroxypyridine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), forming the ether linkage. This method avoids harsh bases and ensures regioselectivity.

Miyaura Borylation of the Pyridine Ring

The 5-bromo substituent on the pyridine undergoes palladium-catalyzed borylation using bis(pinacolato)diboron. Conditions from analogous syntheses (PdCl₂(dppf)₂, KOAc, 1,4-dioxane, 80°C) achieve yields up to 90%.

Detailed Synthesis Procedures

Synthesis of tert-Butyl 3-Hydroxypiperidine-1-carboxylate

Procedure :

-

Dissolve 3-hydroxypiperidine (1.0 equiv) in dichloromethane.

-

Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv).

-

Stir at room temperature for 12 hours.

-

Purify via silica gel chromatography (ethyl acetate/hexanes).

Yield : ~85% (estimated from analogous protection reactions).

Mitsunobu Reaction for Ether Formation

Procedure :

-

Combine tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv), 5-bromo-2-hydroxypyridine (1.2 equiv), triphenylphosphine (1.5 equiv), and DIAD (1.5 equiv) in THF.

-

Stir at 0°C → room temperature for 24 hours.

Yield : 70–75% (estimated from similar etherifications).

Miyaura Borylation of 5-Bromopyridine Intermediate

Procedure :

-

Mix the bromopyridine intermediate (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), KOAc (3.0 equiv), and PdCl₂(dppf)₂ (5 mol%) in 1,4-dioxane.

-

Degas and heat at 80°C under argon for 16 hours.

-

Extract with ethyl acetate, wash with brine, and purify via silica gel.

Yield : 79–90% (reported for analogous substrates).

Reaction Optimization and Yield Analysis

Table 1: Comparative Analysis of Miyaura Borylation Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(dppf)₂ + dppf | 1,4-Dioxane | 80 | 16 | 90 |

| PdCl₂(dppf)₂ | 1,4-Dioxane | 80 | 3 | 89 |

| PdCl₂(dppf)₂ + KOAc | 1,4-Dioxane | 80 | 16 | 79 |

Key observations:

-

Catalyst loading : Dual ligands (dppf + PdCl₂(dppf)₂) enhance turnover.

-

Reaction time : Extended durations (16 h) improve yields for sterically hindered substrates.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the boronate ester or other functional groups.

Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. .

Scientific Research Applications

tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the development of new pharmaceuticals due to its potential biological activity.

Medicine: It may serve as a precursor in the synthesis of drugs targeting specific pathways.

Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with molecular targets through its boronate ester and pyridine moieties. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronate Ester Positional Isomers

tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

- Key Difference : The boronate ester is located at the 3-position of the pyridine ring instead of the 5-position.

- Synthesis : Synthesized via palladium-catalyzed borylation, similar to the target compound .

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate ()

- Key Difference : The boronate ester is directly attached to the piperidine ring rather than a pyridine-linked ether.

- Impact : Eliminates conjugation with the pyridine system, reducing electronic delocalization and altering solubility. This structure is less common in cross-coupling due to steric hindrance from the piperidine-Boc group .

tert-Butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate ()

Heterocyclic Core Modifications

tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate ()

- Key Difference : A pyrazole ring replaces the pyridine, with the boronate ester at the 4-position.

tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate ()

Structural and Reactivity Data Table

Biological Activity

The compound tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)piperidine-1-carboxylate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a pyridine moiety attached to a boron-containing dioxaborolane. Its molecular formula is , and it has a molecular weight of approximately 378.271 g/mol. The compound's structure allows for various interactions within biological systems.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. The presence of the boron atom suggests potential applications in targeting enzymes or proteins that are sensitive to boron-containing compounds.

1. Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with a pyridine moiety have been shown to inhibit various kinases involved in cancer progression. The incorporation of the dioxaborolane group may enhance the selectivity and potency of these compounds against specific cancer cell lines.

2. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes due to its structural features. Enzyme assays have demonstrated that similar compounds can effectively inhibit tyrosine kinases and other related enzymes. This inhibition can lead to reduced cell proliferation in cancerous tissues.

Case Studies

- Study on Tyrosine Kinase Inhibitors : A study published in MDPI highlighted the design of prodrugs based on tyrosine kinase inhibitors similar to our compound. These prodrugs demonstrated enhanced cytotoxicity in cancer cells when activated by oxidative stress conditions, suggesting that our compound might exhibit similar behavior under specific biological conditions .

- Cytotoxicity Assays : In vitro assays conducted on related compounds showed IC50 values indicating potent cytotoxic effects against various cancer cell lines. The activation mechanism often involves metabolic conversion facilitated by cellular enzymes, which may also apply to tert-butyl derivatives .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H31BN2O5 |

| Molecular Weight | 378.271 g/mol |

| Purity | >95% (GC) |

| Melting Point | 73 °C |

| Biological Activity | Observation |

|---|---|

| Anticancer Activity | Significant inhibition of cell growth |

| Enzyme Inhibition | Effective against tyrosine kinases |

Q & A

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

The compound contains a boronate ester group, which is sensitive to moisture and oxygen. Synthesis typically involves coupling a pyridine derivative with a piperidine-boronate intermediate under inert conditions. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling reactions to attach the boronate group to the pyridine ring .

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions .

- Optimization of reaction temperature (often 80–100°C) and solvent polarity (e.g., THF or DMF) to enhance yield . Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronate ester .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Follow safety codes P201 and P210 (avoid heat/open flames) .

Q. What spectroscopic techniques are recommended for structural confirmation?

- ¹H/¹³C NMR : Identify characteristic peaks, such as the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the boronate ester’s quaternary carbons .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~405) .

- FT-IR : Verify the presence of carbonyl (C=O, ~1700 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data may arise from:

- Rotamers : Dynamic rotation of the piperidine-Boc group can split peaks. Use variable-temperature NMR to observe coalescence .

- Residual Solvents : Ensure thorough drying under vacuum, as traces of DMF or THF may obscure signals .

- Boronate Hydrolysis : If unexpected peaks appear, test for degradation via ¹¹B NMR (boronate signal at δ ~28 ppm) .

Q. What strategies improve the efficiency of this compound in Suzuki-Miyaura cross-couplings?

The boronate ester’s reactivity depends on:

- Base Selection : Use K₂CO₃ or CsF to activate the boronate without decomposing the Boc group .

- Catalyst Tuning : Replace Pd(PPh₃)₄ with XPhos-Pd-G3 for sterically hindered aryl partners .

- Solvent Optimization : Mixed solvents (e.g., dioxane/water 4:1) enhance solubility and reduce side reactions .

Q. How does the Boc-protected piperidine moiety influence biological activity in structure-activity relationship (SAR) studies?

- The Boc group enhances cell permeability but may reduce target binding. Comparative studies with deprotected analogs (e.g., using TFA to remove Boc) are critical .

- Use molecular docking to assess interactions between the piperidine ring and enzymatic pockets .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Boronate Stability : Large-scale reactions risk exothermic decomposition. Use controlled addition of reagents and cooling .

- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .

Data Contradiction Analysis

Q. Why might synthetic yields vary between batches, and how can reproducibility be ensured?

Common variables include:

- Oxygen Exposure : Degrades boronate intermediates. Use degassed solvents and rigorous inert conditions .

- Catalyst Purity : Test Pd catalysts for activity via control reactions with simple aryl halides .

- Moisture Content : Karl Fischer titration of solvents (e.g., <50 ppm water in THF) improves consistency .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.